An In-Depth Technical Guide to 2-(3-Methoxyphenyl)pyridine: A Key Scaffold for Scientific Innovation
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)pyridine: A Key Scaffold for Scientific Innovation
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a "privileged" scaffold—a core structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design.[3] When coupled with other versatile pharmacophores, such as the methoxyphenyl group, the resulting biaryl structure offers a rich platform for chemical exploration.
This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)pyridine, a significant heterocyclic intermediate. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies from a mechanistic perspective, detail its spectroscopic signature, and discuss its applications as a pivotal building block for researchers in drug discovery and materials science. This document is intended to serve as a practical resource for scientists, offering not just data, but the experiential insights needed to effectively utilize this compound in a research and development setting.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the bedrock of any successful research endeavor. Below are the key identifiers and a summary of the physicochemical properties for 2-(3-Methoxyphenyl)pyridine.
Chemical Structure & Identifiers
The structure consists of a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. This arrangement dictates the molecule's steric and electronic characteristics, influencing its reactivity and intermolecular interactions.
Caption: Chemical structure of 2-(3-Methoxyphenyl)pyridine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-methoxyphenyl)pyridine | PubChem[4] |
| CAS Number | 4373-58-4 | PubChem[4] |
| Molecular Formula | C₁₂H₁₁NO | PubChem[4] |
| Molecular Weight | 185.23 g/mol | PubChem[4] |
| SMILES | COC1=CC=CC(=C1)C2=CC=CC=N2 | PubChem[4] |
| InChIKey | SDVYSLSOAMJTPL-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
Experimentally determined physical properties for 2-(3-Methoxyphenyl)pyridine are not widely reported in readily accessible literature. The data presented below includes values obtained from reliable spectral data and predicted properties. It is common for biaryl compounds of this nature to be high-boiling liquids or low-melting solids.[5]
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Liquid or low-melting solid | Based on analogs[5] |
| Boiling Point | Data not available | Expected to be >250 °C at atmospheric pressure. |
| Melting Point | Data not available | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). | General property of similar structures. |
| pKa | Data not available | The pyridine nitrogen is basic; pKa is expected to be slightly lower than pyridine (~5.2) due to the electron-withdrawing effect of the aryl substituent. |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents.
The core transformation involves the coupling of a pyridine electrophile (e.g., 2-bromopyridine) with a nucleophilic organoboron species (3-methoxyphenylboronic acid).
Causality Behind the Experimental Design
A successful Suzuki coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
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Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or is used directly with ligands that facilitate the reduction, such as in Pd(dppf)Cl₂. The catalyst's role is to mediate the key steps of oxidative addition and reductive elimination.
-
Ligand: Phosphine ligands (e.g., triphenylphosphine or dppf) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rate-limiting steps of the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center.
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Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-(3-Methoxyphenyl)pyridine. Self-Validation Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure consumption of starting materials before proceeding with the workup.
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Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
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Solvent Addition: Add a 4:1 mixture of Toluene and Water (volume sufficient to make the final concentration of 2-bromopyridine ~0.2 M).
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Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Maintain the reaction at this temperature for 6-12 hours, or until TLC/GC-MS analysis indicates the complete consumption of the 2-bromopyridine.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(3-Methoxyphenyl)pyridine as a pure product.
Spectroscopic Characterization: The Molecular Fingerprint
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H and ¹³C NMR Spectroscopy
The spectral data provided below is based on experimentally obtained values for 2-(3-Methoxyphenyl)pyridine.[6]
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show distinct signals for both the pyridine and the methoxyphenyl rings.
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Pyridine Ring: A characteristic downfield multiplet for the proton at the 6-position (α to nitrogen) is expected around δ 8.66-8.71 ppm. The other three pyridine protons will appear as multiplets between δ 7.18-7.76 ppm.
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Methoxyphenyl Ring: The protons on this ring will appear in the aromatic region. A triplet at δ 7.37 ppm (t, J = 8.0 Hz) is characteristic of the proton between the two other aromatic protons. The remaining aromatic protons will appear as multiplets between δ 6.97-7.59 ppm.
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Methoxy Group: A sharp singlet integrating to three protons will be observed around δ 3.88 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum provides confirmation of the carbon skeleton.
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Pyridine Ring: Five distinct signals are expected, with the carbon α to the nitrogen (C2 and C6) being the most deshielded. Key signals appear at δ 157.1 (C-2, attached to phenyl), 149.5 (C-6), 136.7 (C-4), 122.2 (C-5), and 120.7 (C-3).
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Methoxyphenyl Ring: Six signals are expected, including the ipso-carbon attached to the pyridine ring at δ 140.8 and the carbon bearing the methoxy group at δ 160.0. Other aromatic carbons appear at δ 129.7, 119.2, 115.0, and 111.9.
-
Methoxy Carbon: The methoxy carbon gives a signal at δ 55.3 ppm.
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Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
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IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether group (~1250 cm⁻¹).
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Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 185.
Applications in Research and Drug Development
The true value of 2-(3-Methoxyphenyl)pyridine lies in its utility as a versatile chemical scaffold. Its structure is a frequent component of molecules designed to interact with biological targets.
Caption: Applications of the 2-(3-Methoxyphenyl)pyridine scaffold.
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Medicinal Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites and cell surface receptors. The biaryl nature of the molecule allows for the precise positioning of functional groups in three-dimensional space to optimize binding affinity and selectivity for a target protein. Derivatives of this scaffold are explored as potential kinase inhibitors for oncology, ligands for G-protein coupled receptors (GPCRs) in neuroscience, and as anti-infective agents.[1][7][8]
-
Materials Science: Substituted bipyridyl compounds are classic ligands in coordination chemistry, used to form stable complexes with a wide range of metals. These complexes have applications in catalysis, photoluminescent materials, and organic light-emitting diodes (OLEDs).[9]
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for 2-(3-Methoxyphenyl)pyridine may not be universally available, safe handling procedures can be established based on the constituent functional groups.
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(3-Methoxyphenyl)pyridine is more than just a chemical compound; it is a versatile tool for innovation. Its straightforward and robust synthesis via Suzuki-Miyaura coupling, combined with the privileged nature of its biaryl heterocyclic scaffold, makes it an invaluable intermediate for researchers. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers scientists to leverage this molecule to its full potential in the pursuit of novel therapeutics and advanced materials.
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- Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine.
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- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
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